molecular formula C17H15NO3 B1352305 7,8-Dimethyl-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid CAS No. 725687-85-4

7,8-Dimethyl-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid

Cat. No.: B1352305
CAS No.: 725687-85-4
M. Wt: 281.3 g/mol
InChI Key: TUQWVAUXLQTYPA-UHFFFAOYSA-N
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Description

7,8-Dimethyl-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid is a heterocyclic aromatic compound that features a quinoline core substituted with methyl groups and a furan ring

Preparation Methods

The synthesis of 7,8-Dimethyl-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Friedländer synthesis is a well-known method for constructing quinoline derivatives. This method typically involves the condensation of aniline derivatives with carbonyl compounds in the presence of a catalyst .

Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. These methods often employ catalysts such as Lewis acids or transition metals to facilitate the cyclization process .

Chemical Reactions Analysis

7,8-Dimethyl-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the quinoline ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce halogen or sulfonyl groups .

Scientific Research Applications

7,8-Dimethyl-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 7,8-Dimethyl-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The quinoline core can intercalate with DNA, inhibiting the replication of certain pathogens. Additionally, the furan ring may enhance binding affinity to specific proteins, modulating their activity .

Comparison with Similar Compounds

Similar compounds to 7,8-Dimethyl-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid include other quinoline derivatives such as:

The uniqueness of this compound lies in its combined structural features, which confer specific electronic and steric properties that can be exploited in various scientific and industrial applications .

Properties

IUPAC Name

7,8-dimethyl-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3/c1-9-4-6-12-13(17(19)20)8-14(18-16(12)11(9)3)15-7-5-10(2)21-15/h4-8H,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUQWVAUXLQTYPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(=CC(=N2)C3=CC=C(O3)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301179211
Record name 7,8-Dimethyl-2-(5-methyl-2-furanyl)-4-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301179211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

725687-85-4
Record name 7,8-Dimethyl-2-(5-methyl-2-furanyl)-4-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=725687-85-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7,8-Dimethyl-2-(5-methyl-2-furanyl)-4-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301179211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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